molecular formula C20H25N3O5S B2844176 N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251595-29-5

N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2844176
CAS No.: 1251595-29-5
M. Wt: 419.5
InChI Key: DADBOFNUAAQBIM-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a morpholinosulfonyl group, and an oxopyridinyl group. These functional groups contribute to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis may involve the following steps:

    Preparation of 4-isopropylphenylamine: This can be achieved through the reduction of 4-isopropylphenyl nitro compound using hydrogen gas in the presence of a palladium catalyst.

    Formation of the sulfonyl intermediate: The 4-isopropylphenylamine is then reacted with a sulfonyl chloride derivative to form the sulfonyl intermediate.

    Coupling with oxopyridinyl acetamide: The final step involves the coupling of the sulfonyl intermediate with oxopyridinyl acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)acetamide: Lacks the morpholinosulfonyl and oxopyridinyl groups, resulting in different chemical properties and reactivity.

    N-(4-isopropylphenyl)-2-oxopyridin-1(2H)-yl)acetamide: Lacks the morpholinosulfonyl group, affecting its solubility and biological activity.

    N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide, leading to different reactivity.

Uniqueness

N-(4-isopropylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is unique due to the presence of all three functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-15(2)16-5-7-17(8-6-16)21-19(24)14-22-9-3-4-18(20(22)25)29(26,27)23-10-12-28-13-11-23/h3-9,15H,10-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADBOFNUAAQBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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